![molecular formula C11H11N3O2S B2900558 [(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetic acid CAS No. 200815-83-4](/img/structure/B2900558.png)
[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetic acid
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Overview
Description
“[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetic acid” is a biochemical compound with the molecular formula C11H11N3O2S and a molecular weight of 249.29 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a 1,2,4-triazole ring, which is a type of heterocyclic aromatic organic compound, attached to a phenyl group and a methyl group .Scientific Research Applications
5-MTPT is a versatile compound with many applications in scientific research. It is often used in the synthesis of various organic compounds and has been used to synthesize a variety of pharmaceuticals, including antifungal agents, antibiotics, and anti-inflammatory drugs. 5-MTPT is also used in the synthesis of polymers, dyes, and other materials for industrial applications. In addition, 5-MTPT has been used in the synthesis of organic compounds for use in catalysis and in the synthesis of organic compounds for use in biochemistry and molecular biology.
Mechanism of Action
Target of Action
Compounds containing the 1,2,4-triazole ring in their structure are known to exhibit a wide range of biological activities . They have been reported to show actions ranging from anti-tubercular to protein inhibitory action involved in the mechanism of diseases such as diabetes, obesity, and cancer .
Mode of Action
It is known that 1,2,4-triazole derivatives can interact with various biological targets, leading to changes in cellular processes . The specific interactions and resulting changes would depend on the exact structure of the compound and the nature of its targets.
Biochemical Pathways
Given the broad range of biological activities associated with 1,2,4-triazole derivatives , it is likely that multiple pathways could be affected. These could potentially include pathways related to the diseases against which these compounds show activity, such as tuberculosis, diabetes, obesity, and cancer .
Result of Action
Given the range of biological activities associated with 1,2,4-triazole derivatives , it is likely that the compound could have multiple effects at the molecular and cellular levels. These could potentially include effects related to the inhibition of proteins involved in disease mechanisms, as well as effects related to its anti-tubercular, anti-diabetic, anti-obesity, and anti-cancer activities .
Advantages and Limitations for Lab Experiments
The main advantage of using 5-MTPT in laboratory experiments is its versatility. It is a relatively inexpensive compound and is easy to synthesize. In addition, it can be used to synthesize a wide variety of compounds and materials for use in various scientific and industrial applications. The main limitation of using 5-MTPT in laboratory experiments is that its mechanism of action is not yet fully understood.
Future Directions
In order to fully understand the potential of 5-MTPT, further research is needed to identify its mechanism of action and biochemical and physiological effects. In addition, further research is needed to identify its potential applications in the synthesis of various organic compounds and materials. Finally, further research is needed to identify potential clinical applications of 5-MTPT, including its potential use in the treatment of various diseases.
Synthesis Methods
The synthesis of 5-MTPT is a three-step process. The first step involves the reaction of 4-methyl-4-phenyl-1H-1,2,4-triazole with thiophenol to form 4-methyl-4-phenyl-1H-1,2,4-triazol-3-thiol. The second step involves the reaction of 4-methyl-4-phenyl-1H-1,2,4-triazol-3-thiol with acetic anhydride to form 5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetic acid. The third and final step involves the hydrolysis of the product with aqueous sodium hydroxide to form 5-MTPT.
properties
IUPAC Name |
2-[(5-methyl-4-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2S/c1-8-12-13-11(17-7-10(15)16)14(8)9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZDIYPFBSRPWTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N1C2=CC=CC=C2)SCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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